3-Ethoxymethoxyphenylamine
Description
3-Methoxydiphenylamine (CAS 101-16-6, IUPAC name: 3-methoxy-N-phenylaniline) is a diphenylamine derivative with a methoxy group at the meta position of one phenyl ring. Its molecular formula is C₁₃H₁₃NO (molecular weight: 199.25 g/mol), and it is commonly used as an intermediate in organic synthesis, particularly for heterocyclic compounds . The compound’s structure features a secondary amine linking two aromatic rings, with the methoxy group influencing electronic properties and reactivity. Synonyms include N-phenyl-m-anisidine and 3-methoxy-N-phenylbenzenamine .
Properties
CAS No. |
500354-21-2 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(ethoxymethoxy)aniline |
InChI |
InChI=1S/C9H13NO2/c1-2-11-7-12-9-5-3-4-8(10)6-9/h3-6H,2,7,10H2,1H3 |
InChI Key |
KRZHXLAWBIIQLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC=CC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Methoxyphenethylamine (CAS 2039-67-0)
- Molecular Formula: C₉H₁₃NO
- Molecular Weight : 151.21 g/mol
- Physical Properties : Boiling point: 118–119°C; density: 1.038 g/cm³; refractive index: 1.538 .
- Applications : Used in research as a precursor for pharmaceuticals and neuroactive agents. Its primary amine group and methoxy-substituted phenyl ring make it distinct from 3-methoxydiphenylamine, enabling different reactivity in alkylation or acylation reactions .
3-(2'-Methoxy)-Ethoxypropylamine (CAS 54303-31-0)
2-(3-Methoxyphenoxy)ethylamine (CAS 6487-86-1)
- Molecular Formula: C₉H₁₃NO₂
- Molecular Weight : 167.21 g/mol
- Structure: Combines a phenoxy group with an ethylamine chain. The methoxy group at the meta position and ether linkage differentiate it from diphenylamine derivatives.
- Applications : Utilized in life science research, particularly for custom synthesis of bioactive molecules .
4-Methoxyphenylhydrazine Hydrochloride
- Molecular Formula : C₇H₁₀ClN₂O
- Molecular Weight : 174.63 g/mol
- Contrast : The hydrazine moiety and para-methoxy substitution contrast with 3-methoxydiphenylamine’s secondary amine and meta substitution, leading to divergent reactivity .
Key Comparative Data Table
Structural and Functional Insights
- Substituent Position : Meta-substituted methoxy groups (e.g., 3-methoxydiphenylamine) favor electronic delocalization, enhancing stability in aromatic systems compared to para-substituted analogs .
- Backbone Differences : Diphenylamine derivatives (e.g., 3-methoxydiphenylamine) exhibit planar structures suitable for π-π stacking, while ethylamine or propylamine derivatives (e.g., 3-methoxyphenethylamine) offer flexibility for binding in biological systems .
- Functional Groups: Ether linkages (e.g., in 2-(3-methoxyphenoxy)ethylamine) increase polarity, improving solubility in aqueous matrices compared to purely hydrocarbon-based amines .
Research and Application Trends
- Pharmaceutical Synthesis: 3-Methoxyphenethylamine is a key precursor for psychoactive compounds, while 3-methoxydiphenylamine aids in synthesizing 3,4-dihydroisoquinolines, which are scaffolds for alkaloids .
- Material Science : Ethoxy-methoxypropylamine’s dual ether groups make it a candidate for biodegradable polymers .
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